molecular formula C3H7Li2O6P B8261081 Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) CAS No. 820-13-3

Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-)

Cat. No.: B8261081
CAS No.: 820-13-3
M. Wt: 184.0 g/mol
InChI Key: SLWFFIDQCNNNKX-UHFFFAOYSA-L
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Description

Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-): is a complex chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes lithium atoms coordinated with a 1,3-dihydroxypropan-2-yl phosphatato group. Its unique properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) typically involves the reaction of lithium salts with 1,3-dihydroxypropan-2-yl phosphate under controlled conditions. The process can be summarized as follows:

    Starting Materials: Lithium hydroxide (LiOH) and 1,3-dihydroxypropan-2-yl phosphate.

    Reaction Conditions: The reaction is usually carried out in an aqueous medium at a controlled temperature, often around 25-30°C.

    Procedure: Lithium hydroxide is slowly added to an aqueous solution of 1,3-dihydroxypropan-2-yl phosphate with constant stirring. The mixture is then heated to ensure complete reaction.

    Purification: The resulting product is purified through crystallization or other suitable methods to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) is scaled up using similar principles but with optimized conditions for higher yield and purity. This often involves:

    Continuous Stirred Tank Reactors (CSTRs): To maintain consistent reaction conditions and improve efficiency.

    Automated Control Systems: For precise control of temperature, pH, and reactant addition.

    Advanced Purification Techniques: Such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.

    Substitution: The lithium atoms can be substituted with other metal ions or organic groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Various metal salts or organic ligands.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher phosphate derivatives, while reduction could produce simpler phosphates or alcohols.

Scientific Research Applications

Chemistry

In chemistry, Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) is used as a reagent in various synthetic pathways. Its unique structure allows it to act as a ligand in coordination chemistry, forming complexes with various metals.

Biology

In biological research, this compound is studied for its potential role in biochemical pathways involving phosphate groups. It can be used to investigate enzyme mechanisms and phosphate metabolism.

Medicine

In medicine, Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) is explored for its potential therapeutic applications, particularly in areas related to phosphate metabolism disorders.

Industry

Industrially, this compound is used in the production of specialized materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The phosphate group can participate in phosphorylation reactions, while the lithium atoms can influence the activity of enzymes and other proteins.

Molecular Targets and Pathways

    Enzymes: The compound can act as a substrate or inhibitor for various enzymes involved in phosphate metabolism.

    Metal Ions: It can form complexes with metal ions, affecting their bioavailability and activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydroxypropan-2-yl phosphate: Similar in structure but lacks the lithium atoms.

    Lithium phosphate: Contains lithium but lacks the 1,3-dihydroxypropan-2-yl group.

    Glycerol phosphate: A simpler phosphate ester without the lithium coordination.

Uniqueness

Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) is unique due to its dual functionality, combining the properties of lithium and phosphate groups. This dual functionality allows it to participate in a wider range of chemical and biological processes compared to its simpler counterparts.

This detailed overview provides a comprehensive understanding of Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-), covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

dilithium;1,3-dihydroxypropan-2-yl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O6P.2Li/c4-1-3(2-5)9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWFFIDQCNNNKX-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].C(C(CO)OP(=O)([O-])[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Li2O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301002369
Record name Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301002369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820-13-3
Record name Dilithium 2,3-hydroxy-1-propyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000820133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301002369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dilithium 2,3-hydroxy-1-propyl phosphate
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